molecular formula C17H22N4O3S B14974022 2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-mesitylacetamide

2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-mesitylacetamide

Cat. No.: B14974022
M. Wt: 362.4 g/mol
InChI Key: CPZXEBVTTQQTOJ-UHFFFAOYSA-N
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Description

2-{[1-(CARBAMOYLMETHYL)-5-(HYDROXYMETHYL)-1H-IMIDAZOL-2-YL]SULFANYL}-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE is a complex organic compound featuring an imidazole ring, a carbamoylmethyl group, and a trimethylphenyl acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(CARBAMOYLMETHYL)-5-(HYDROXYMETHYL)-1H-IMIDAZOL-2-YL]SULFANYL}-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE typically involves multi-step organic reactionsThe final step involves the attachment of the sulfanyl group and the trimethylphenyl acetamide moiety under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain precise control over reaction conditions such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

2-{[1-(CARBAMOYLMETHYL)-5-(HYDROXYMETHYL)-1H-IMIDAZOL-2-YL]SULFANYL}-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like thiols and amines. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups to the imidazole ring.

Scientific Research Applications

2-{[1-(CARBAMOYLMETHYL)-5-(HYDROXYMETHYL)-1H-IMIDAZOL-2-YL]SULFANYL}-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[1-(CARBAMOYLMETHYL)-5-(HYDROXYMETHYL)-1H-IMIDAZOL-2-YL]SULFANYL}-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, modulating their activity. The carbamoylmethyl group can form hydrogen bonds with biological macromolecules, influencing their function. The sulfanyl group can participate in redox reactions, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[1-(CARBAMOYLMETHYL)-5-(HYDROXYMETHYL)-1H-IMIDAZOL-2-YL]SULFANYL}-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C17H22N4O3S

Molecular Weight

362.4 g/mol

IUPAC Name

2-[5-(hydroxymethyl)-2-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanylimidazol-1-yl]acetamide

InChI

InChI=1S/C17H22N4O3S/c1-10-4-11(2)16(12(3)5-10)20-15(24)9-25-17-19-6-13(8-22)21(17)7-14(18)23/h4-6,22H,7-9H2,1-3H3,(H2,18,23)(H,20,24)

InChI Key

CPZXEBVTTQQTOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=C(N2CC(=O)N)CO)C

Origin of Product

United States

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